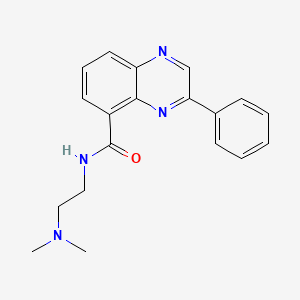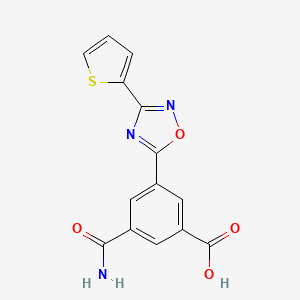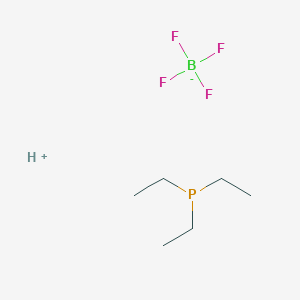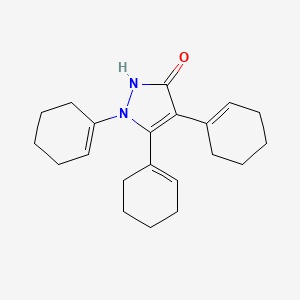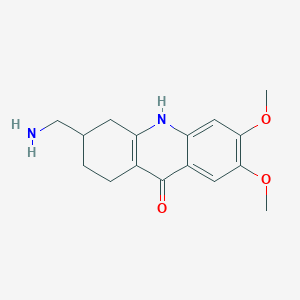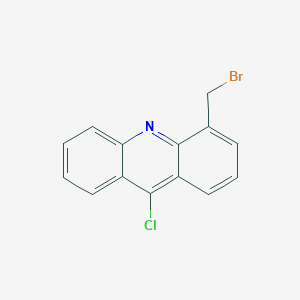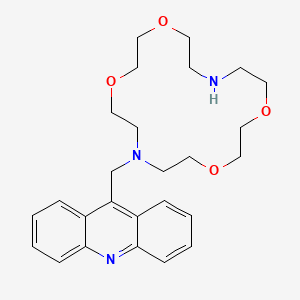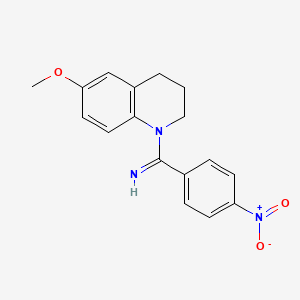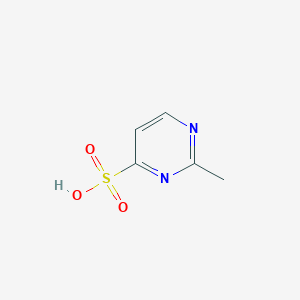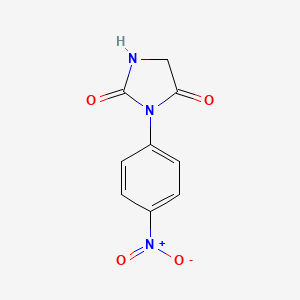
3-(4-Nitrophenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7N3O4 It is a derivative of imidazolidine-2,4-dione, featuring a nitrophenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and purification steps to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazolidine ring can be opened under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-Aminophenyl)imidazolidine-2,4-dione.
Reduction: Formation of ring-opened products.
Substitution: Formation of substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Nitrophenyl)imidazolidine-2,4-dione
- 3-(2-Nitrophenyl)imidazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
Uniqueness
3-(4-Nitrophenyl)imidazolidine-2,4-dione is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior .
Eigenschaften
CAS-Nummer |
62101-57-9 |
|---|---|
Molekularformel |
C9H7N3O4 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H,10,14) |
InChI-Schlüssel |
NXSDVXXMFNZITI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


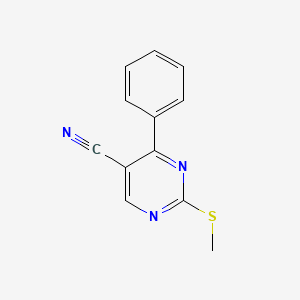
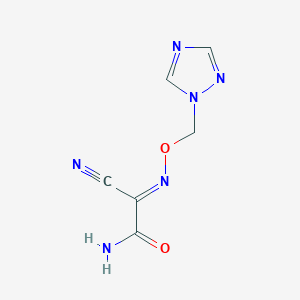
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
